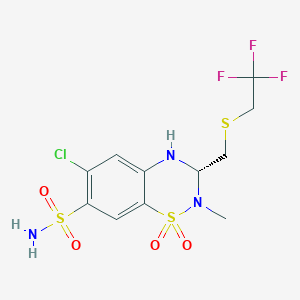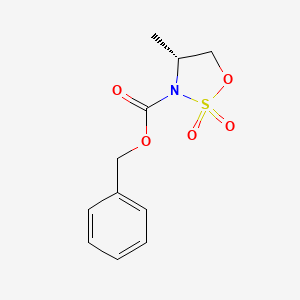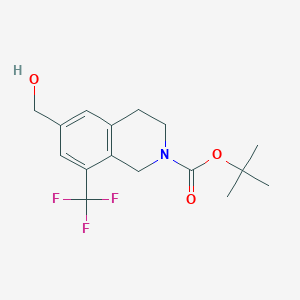
tert-butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a trifluoromethyl group, a tert-butyl group, and a dihydroisoquinoline core
准备方法
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as manganese catalysts in the presence of hydrogen peroxide . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
化学反应分析
tert-Butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The dihydroisoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
tert-Butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological targets.
Medicine: The compound’s unique structural features make it a candidate for drug development and pharmaceutical research.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity
作用机制
The mechanism of action of tert-butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dihydroisoquinoline core can interact with various enzymes and receptors. The specific pathways involved depend on the compound’s application and the biological system being studied .
相似化合物的比较
tert-Butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-(hydroxymethyl)-8-(methyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
tert-Butyl 6-(hydroxymethyl)-8-(chloromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: The presence of a chloromethyl group instead of a trifluoromethyl group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of structural features, which can lead to distinct chemical and biological properties .
属性
分子式 |
C16H20F3NO3 |
|---|---|
分子量 |
331.33 g/mol |
IUPAC 名称 |
tert-butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(22)20-5-4-11-6-10(9-21)7-13(12(11)8-20)16(17,18)19/h6-7,21H,4-5,8-9H2,1-3H3 |
InChI 键 |
AGVHUYNVEWKPHT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


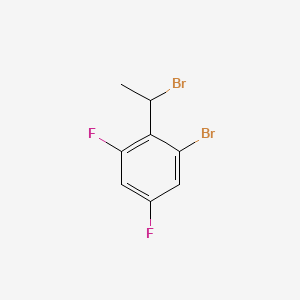
![methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B13900122.png)
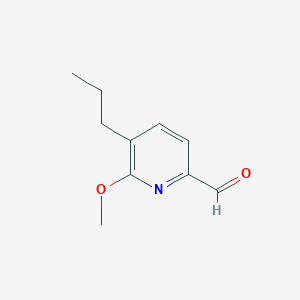
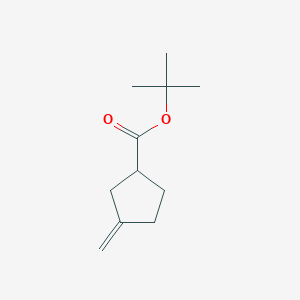
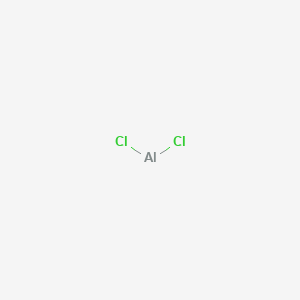
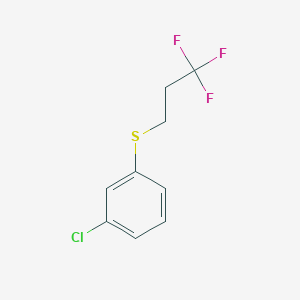

![2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13900169.png)
![7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B13900176.png)

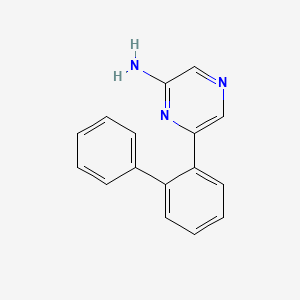
![7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine](/img/structure/B13900207.png)
